molecular formula C28H20ClN B14281087 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline CAS No. 136409-32-0

1-Benzhydryl-3-(4-chlorophenyl)isoquinoline

Cat. No.: B14281087
CAS No.: 136409-32-0
M. Wt: 405.9 g/mol
InChI Key: UXNQXZHBUPJAGL-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(4-chlorophenyl)isoquinoline is an organic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a benzhydryl group and a 4-chlorophenyl group attached to the isoquinoline core. Isoquinolines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a benzhydryl amine reacts with a 4-chlorobenzaldehyde in the presence of an acid catalyst to form the desired isoquinoline derivative. The reaction typically requires mild to moderate heating and can be carried out in solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other leaving groups are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Reduced isoquinoline compounds.

    Substitution: Substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

1-Benzhydryl-3-(4-chlorophenyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

    1-Benzhydryl-3-phenylisoquinoline: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-Benzhydryl-3-(4-methylphenyl)isoquinoline: Contains a methyl group instead of a chlorine atom, leading to different chemical properties.

Uniqueness: 1-Benzhydryl-3-(4-chlorophenyl)isoquinoline is unique due to the presence of the 4-chlorophenyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

CAS No.

136409-32-0

Molecular Formula

C28H20ClN

Molecular Weight

405.9 g/mol

IUPAC Name

1-benzhydryl-3-(4-chlorophenyl)isoquinoline

InChI

InChI=1S/C28H20ClN/c29-24-17-15-20(16-18-24)26-19-23-13-7-8-14-25(23)28(30-26)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-19,27H

InChI Key

UXNQXZHBUPJAGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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